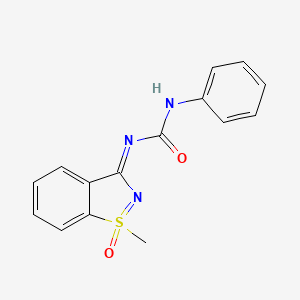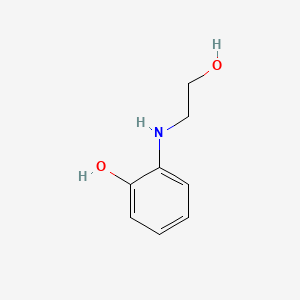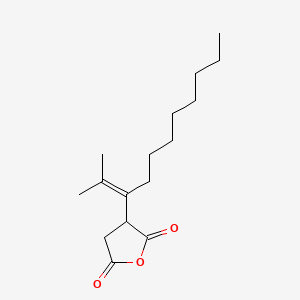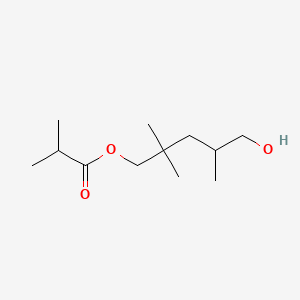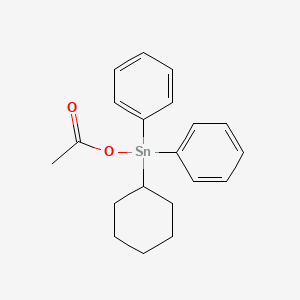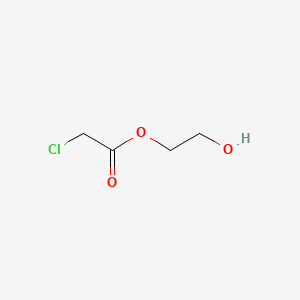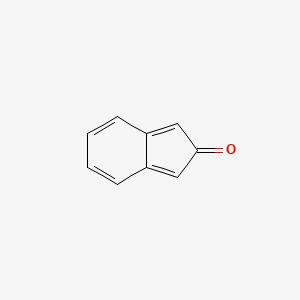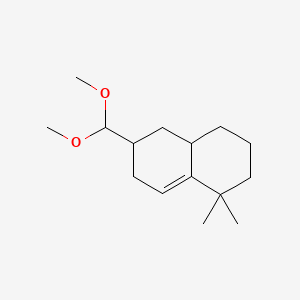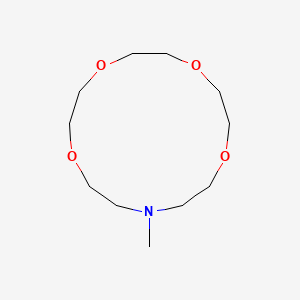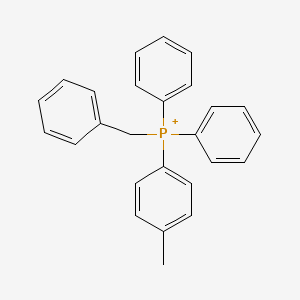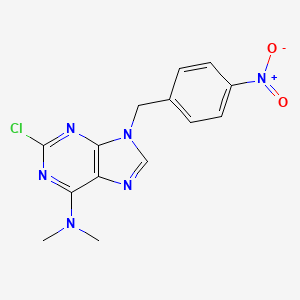
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 2-chloro-N,N-diméthyl-9-((4-nitrophényl)méthyl)-: est un composé organique complexe ayant une formule moléculaire de C13H13ClN6O2 Ce composé est un dérivé de la purine, un composé organique aromatique hétérocyclique qui est important en biochimie, en particulier dans la structure de l'ADN et de l'ARN
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de 9H-Purin-6-amine, 2-chloro-N,N-diméthyl-9-((4-nitrophényl)méthyl)- implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une méthode courante implique la chloration de la 9H-purin-6-amine suivie d'une N,N-diméthylation.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu pour assurer une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour maximiser l'efficacité de chaque étape, impliquant souvent des catalyseurs et des solvants spécifiques pour faciliter les réactions .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes amine, conduisant à la formation de dérivés nitroso ou nitro.
Réduction: Le groupe nitro dans la partie 4-nitrophényle peut être réduit en groupe amine dans des conditions appropriées.
Substitution: L'atome de chlore en position 2 peut être substitué par divers nucléophiles, conduisant à un large éventail de dérivés.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrogénation catalytique sont généralement utilisés.
Principaux produits:
Oxydation: Formation de dérivés nitroso ou nitro.
Réduction: Formation de dérivés 4-aminophényles.
Substitution: Formation de divers dérivés de purine substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie: En chimie, ce composé est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer diverses réactions chimiques et de développer de nouvelles méthodologies de synthèse .
Biologie: En recherche biologique, les dérivés de ce composé sont étudiés pour leur potentiel en tant qu'inhibiteurs enzymatiques ou comme sondes pour étudier les voies biochimiques. L'échafaudage de la purine est particulièrement important dans l'étude des acides nucléiques et de leurs interactions .
Médecine: En médecine, les composés liés à la 9H-Purin-6-amine, 2-chloro-N,N-diméthyl-9-((4-nitrophényl)méthyl)- sont étudiés pour leurs propriétés thérapeutiques potentielles, y compris les activités antivirales et anticancéreuses. La capacité de modifier la structure de la purine permet de concevoir des molécules ayant des activités biologiques spécifiques .
Industrie: Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, y compris les polymères et les revêtements. Ses propriétés chimiques uniques le rendent adapté à diverses applications en science des matériaux .
Mécanisme d'action
Le mécanisme d'action de la 9H-Purin-6-amine, 2-chloro-N,N-diméthyl-9-((4-nitrophényl)méthyl)- implique son interaction avec des cibles moléculaires spécifiques. L'échafaudage de la purine lui permet d'interagir avec les acides nucléiques et les protéines, inhibant potentiellement les enzymes ou interférant avec la synthèse de l'ADN/ARN. La présence des groupes 2-chloro et 4-nitrophényle peut améliorer son affinité de liaison et sa spécificité pour certaines cibles .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The purine scaffold is particularly important in the study of nucleic acids and their interactions .
Medicine: In medicine, compounds related to 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)- are investigated for their potential therapeutic properties, including antiviral and anticancer activities. The ability to modify the purine structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)- involves its interaction with specific molecular targets. The purine scaffold allows it to interact with nucleic acids and proteins, potentially inhibiting enzymes or interfering with DNA/RNA synthesis. The presence of the 2-chloro and 4-nitrophenyl groups can enhance its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Composés similaires:
- 9H-Purin-6-amine, N,N-diméthyl-9-(phénylméthyl)-
- 9H-Purin-6-amine, 2-chloro-N,9-diméthyl-
- 9H-Purin-6-amine, N,N,9-triméthyl-
Comparaison: Comparée à ses composés similaires, la 9H-Purin-6-amine, 2-chloro-N,N-diméthyl-9-((4-nitrophényl)méthyl)- est unique en raison de la présence du groupe 4-nitrophényle, qui peut modifier de manière significative sa réactivité chimique et son activité biologique. Cela en fait un composé précieux pour des applications spécifiques où ces propriétés sont souhaitées .
Propriétés
Numéro CAS |
115204-60-9 |
|---|---|
Formule moléculaire |
C14H13ClN6O2 |
Poids moléculaire |
332.74 g/mol |
Nom IUPAC |
2-chloro-N,N-dimethyl-9-[(4-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-3-5-10(6-4-9)21(22)23/h3-6,8H,7H2,1-2H3 |
Clé InChI |
KMCXGHJRSCTQDC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


